Triethyloxonium hexachloroantimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

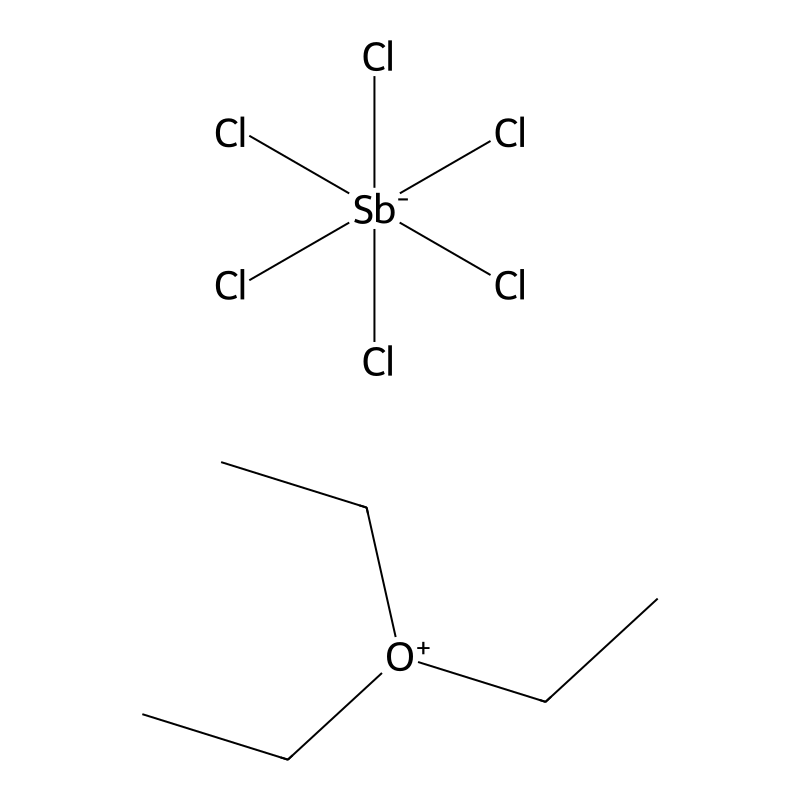

Triethyloxonium hexachloroantimonate is represented by the formula [Et3O+SbCl6-], where "Et" denotes ethyl groups. This compound consists of a triethyloxonium cation and a hexachloroantimonate anion. It is known for its strong oxidizing properties and is often utilized in organic synthesis due to its ability to facilitate various chemical transformations .

Triethyloxonium hexachloroantimonate acts as a selective oxidant, particularly for aromatic compounds. It catalyzes the oxidation of aromatic donors, leading to the formation of cation radicals . The compound also participates in reactions involving alkyl vinyl ethers, where it generates reactive intermediates that can initiate further reactions .

Key Reactions:- Oxidation of Aromatic Compounds: Converts aromatic hydrocarbons into cation radicals.

- Reactions with Alkyl Vinyl Ethers: Initiates secondary reactions that produce various products due to the generation of antimony species .

Triethyloxonium hexachloroantimonate can be synthesized through several methods, typically involving the reaction of triethylamine with antimony trichloride in the presence of an appropriate solvent. The synthesis process generally includes:

- Preparation of Triethylamine Complex: Triethylamine reacts with antimony trichloride.

- Formation of the Hexachloroantimonate Salt: The resulting complex is treated to form the desired salt.

This method allows for the isolation of crystalline forms suitable for further studies and applications .

Triethyloxonium hexachloroantimonate has several important applications in organic chemistry:

- Oxidizing Agent: Used in organic synthesis to oxidize various substrates.

- Catalyst: Facilitates reactions involving aromatic compounds and alkenes.

- Doping Agent: Employed in the doping of conductive polymers such as polyacetylene, enhancing their electrical properties .

Interaction studies involving triethyloxonium hexachloroantimonate focus on its reactivity with different organic substrates. These studies reveal insights into its mechanism as an oxidizing agent and its role in generating reactive intermediates during chemical transformations. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Triethyloxonium hexachloroantimonate shares similarities with several other organometallic compounds, particularly those containing cationic species and halogenated anions. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Triethyloxonium hexachloroantimonate | [Et3O+SbCl6-] | Strong oxidizing agent for aromatic compounds |

| Trimethyloxonium hexachloroantimonate | [Me3O+SbCl6-] | Similar oxidation capabilities but less selectivity |

| Tetramethylammonium hexafluorophosphate | [N(CH3)4+PF6-] | Different anion; used in ionic liquid applications |

| Tetraethylammonium bromide | [N(C2H5)4+Br-] | Quaternary ammonium salt with different reactivity |

Uniqueness: Triethyloxonium hexachloroantimonate stands out due to its specific ability to selectively oxidize aromatic compounds while also participating in unique secondary reactions involving alkyl vinyl ethers. Its structure allows for versatile applications in organic synthesis that may not be achievable with other similar compounds.

The development of triethyloxonium hexachloroantimonate is closely tied to advancements in oxonium salt chemistry. While triethyloxonium tetrafluoroborate (Meerwein’s reagent) was first synthesized in the 1930s, the hexachloroantimonate variant emerged later as an alternative counterion system. The use of SbCl₆⁻ as a non-nucleophilic anion enhances the stability and reactivity of the oxonium cation compared to BF₄⁻-based analogs, enabling its application in harsher reaction conditions.

Significance in Organic Chemistry

Organic Synthesis

Triethyloxonium hexachloroantimonate serves as a versatile reagent in organic transformations:

- Esterification: It facilitates the conversion of carboxylic acids to ethyl esters under neutral conditions, bypassing traditional acid-catalyzed pathways.

- Aromatic Oxidation: It selectively oxidizes aromatic donors (e.g., benzene derivatives) to generate stable cation radicals, enabling structural elucidation via X-ray crystallography.

- Homologation Reactions: Used in β-keto ester synthesis via diazoacetic ester homologation of ketones.

Catalytic Applications

As a Lewis acid, it enhances reaction rates in:

Comparative Analysis with Other Alkylating Agents

Reactivity and Stability

Applications in Materials Science

Triethyloxonium hexachloroantimonate outperforms traditional dopants in:

- Carbon Nanotube Films: Achieves stable p-type doping with minimal resistance drift, outperforming nitric acid by 2.5× in conductivity retention.

- Conjugated Polymers: Enables disorder-free charge transport in indacenodithiophene-based materials, approaching theoretical mobility limits.

Nomenclature and Classification

IUPAC Naming

The compound is systematically named hexachloroantimony(1-); triethyloxidanium, reflecting its ionic structure:

- Cation: Triethyloxidanium ($$ \text{(C}2\text{H}5\text{)}_3\text{O}^+ $$)

- Anion: Hexachloroantimony($$ \text{SbCl}_6^- $$).

Classification

| Category | Description |

|---|---|

| Organometallic | Contains a metal-carbon bond (Sb-C) |

| Oxonium Salt | Tertiary oxonium cation with anion |

| Alkylating Agent | Electrophilic ethyl transfer capability |

Triethyloxonium hexachloroantimonate represents a significant organometallic compound with formula C₆H₁₅Cl₆OSb that serves as a powerful oxidizing agent in organic synthesis [1] [2]. The laboratory synthesis of this compound follows well-established protocols that require stringent anhydrous conditions and careful temperature control.

The primary laboratory synthesis method involves the direct reaction of antimony pentachloride with triethyl ether under carefully controlled conditions [1] [3]. This reaction proceeds according to the general mechanism where antimony pentachloride acts as a Lewis acid, facilitating the formation of the triethyloxonium cation paired with the hexachloroantimonate anion [2]. The reaction typically requires an inert atmosphere, with nitrogen or argon commonly employed to prevent moisture contamination [4].

Standard Laboratory Procedure:

- Antimony pentachloride (SbCl₅) is dissolved in anhydrous dichloromethane at 0°C under nitrogen atmosphere

- Triethyl ether is added dropwise with continuous stirring

- The reaction mixture is maintained at low temperature (0-25°C) for 2-4 hours

- The resulting crystalline product is isolated by filtration under inert conditions

- Purification is achieved through recrystallization from anhydrous solvents [1] [4]

The mechanistic relationship between triethyloxonium hexachloroantimonate and antimony pentachloride involves prior ethyl transfer from oxygen to chlorine within the ion pair, establishing the compound as both a Meerwein salt and an effective one-electron oxidant [1] [2].

Industrial Production Methods

While specific industrial production protocols for triethyloxonium hexachloroantimonate are not extensively documented in the literature, the compound's commercial availability suggests established manufacturing processes [5] [6]. Industrial synthesis likely follows similar principles to laboratory methods but with enhanced scale-up considerations and automated handling systems to manage the compound's air and moisture sensitivity [7].

The industrial preparation of antimony pentachloride, a key precursor, involves passing chlorine gas into molten antimony trichloride according to the reaction: SbCl₃ + Cl₂ → SbCl₅ [7]. This well-established industrial process provides the necessary starting material for triethyloxonium hexachloroantimonate synthesis.

Commercial suppliers indicate storage at -20°C and handling under inert atmosphere conditions, suggesting that industrial production incorporates sophisticated environmental control systems [5] [6] [8]. The compound is classified under hazard class 8 (corrosive substances) with specific packaging group III requirements, reflecting the industrial handling protocols necessary for safe production and distribution .

Recent Advancements in Synthesis

Recent research has focused on optimizing synthesis protocols and expanding applications of triethyloxonium hexachloroantimonate in advanced materials science [10] [11]. Notable developments include its use in chemical doping of three-dimensional graphene structures and semiconducting carbon nanotube networks [10] [12].

Modern synthetic approaches have incorporated improved purification techniques, including enhanced crystallization methods that yield higher purity products suitable for sensitive applications in organic electronics [10]. Research has demonstrated the compound's effectiveness in controlled charge-transfer doping, where its oxidizing properties enable precise modification of electronic materials [12] [13].

Advanced Synthesis Considerations:

- Enhanced environmental control systems for moisture and oxygen exclusion

- Automated handling protocols to minimize exposure risks

- Improved analytical monitoring during synthesis using real-time spectroscopic methods

- Development of specialized purification techniques for high-purity applications [10] [11]

Recent studies have also explored the compound's decomposition pathways, revealing formation of ethyl chloride, diethyl ether, and antimony pentachloride under specific conditions [3] [14]. This understanding has led to improved storage protocols and handling procedures that maximize compound stability and minimize unwanted side reactions.

Purification and Characterization Techniques

Purification of triethyloxonium hexachloroantimonate requires specialized techniques due to its air and moisture sensitivity [15] [16]. The primary purification method involves crystallization from anhydrous solvents under inert atmosphere conditions, followed by washing with dry hexanes to remove impurities [1] [4].

Comprehensive Characterization Methods:

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR analysis in deuterated chloroform or dichloromethane reveals characteristic signals for the triethyloxonium cation, with ethyl group protons typically appearing at δ 1.54 ppm [17] [18]. ¹³C NMR spectroscopy provides detailed information about the carbon framework, showing multiple signals corresponding to both cationic and anionic components [18].

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode enables molecular ion confirmation and analysis of fragmentation patterns [17]. This method is particularly useful for identifying decomposition products and assessing compound purity.

X-ray Crystallography: Single crystal X-ray diffraction provides definitive structural information, revealing the three-dimensional arrangement of ions and crystal packing details [1] [2] [20]. This technique requires careful crystal growth under anhydrous conditions but yields the most comprehensive structural data.

Conductimetric Analysis: Studies of ion-pair dissociation in dichloromethane solutions at 298 K provide insights into solution behavior and stability [3] [14]. This technique helps understand the compound's behavior in various solvent systems.

Scale-up Considerations

Scale-up of triethyloxonium hexachloroantimonate synthesis presents several challenges related to the compound's sensitivity and handling requirements [21]. Critical factors include maintaining anhydrous conditions, temperature control, and managing the corrosive nature of both starting materials and products.

Engineering Considerations:

- Specialized reactor materials resistant to antimony pentachloride corrosion

- Advanced atmosphere control systems for moisture and oxygen exclusion

- Temperature-controlled crystallization equipment for consistent product quality

- Automated handling systems to minimize human exposure [21]

Quality Control Parameters:

- Continuous monitoring of moisture levels throughout the process

- Real-time spectroscopic analysis for reaction completion assessment

- Standardized purity testing protocols using multiple analytical techniques

- Batch-to-batch consistency verification through comprehensive characterization [21]

The melting point of 135-137°C with decomposition provides a critical parameter for thermal processing limits [22] [23] . Scale-up operations must carefully manage thermal conditions to prevent decomposition while ensuring complete reaction and proper crystallization.

Safety and Environmental Considerations:

Scale-up requires enhanced safety protocols due to the compound's classification as harmful by inhalation and ingestion, with additional environmental concerns related to aquatic toxicity [16] [24]. Industrial facilities must implement appropriate containment systems and waste management protocols to handle both the product and any decomposition byproducts safely.

The development of automated purification systems has shown promise for maintaining product quality while reducing operator exposure [21]. These systems incorporate advanced filtration, washing, and drying capabilities designed specifically for air-sensitive compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard